molecular formula C23H18O7 B11008108 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11008108
M. Wt: 406.4 g/mol
InChI Key: HZDZUAOZMJJPBA-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis . The structure of this compound includes a benzo[c]chromen core, which is a fused ring system, and a trimethoxybenzoate group, which is a benzoate ester with three methoxy groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate typically involves multi-step reactions. One common method starts with the preparation of the benzo[c]chromen core through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The benzo[c]chromen core can be oxidized to form various quinone derivatives.

    Reduction: Reduction of the carbonyl group in the benzo[c]chromen core can lead to the formation of hydroxy derivatives.

    Substitution: The methoxy groups in the trimethoxybenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in cellular signaling pathways. The compound’s effects on these pathways can lead to various biological outcomes, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is unique due to its specific combination of a benzo[c]chromen core and a trimethoxybenzoate moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H18O7/c1-26-19-10-13(11-20(27-2)21(19)28-3)22(24)29-14-8-9-16-15-6-4-5-7-17(15)23(25)30-18(16)12-14/h4-12H,1-3H3

InChI Key

HZDZUAOZMJJPBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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